noscapine

Description

Phthalide (B148349) Isoquinoline (B145761) Alkaloids: Structural Classification and Origin

Noscapine (B1679977) is a naturally occurring benzylisoquinoline alkaloid belonging to the distinct structural subgroup of phthalide isoquinolines. wikipedia.orgnih.govoup.com This classification is based on its chemical architecture, which features a phthalide ring system linked to an isoquinoline moiety. researchgate.net It is one of the major alkaloids found in the latex of the opium poppy, Papaver somniferum, where it can constitute 4% to 12% of the latex's alkaloid content. mdpi.comnih.govfao.org Cultivated opium poppies remain the sole commercial source for this compound. nih.govfao.org

The biosynthesis of this compound in the poppy plant is a complex process that has been a subject of extensive research. It originates from the benzylisoquinoline alkaloid pathway, with (S)-reticuline serving as a crucial branchpoint intermediate. wikipedia.orgoup.com The subsequent steps leading to the formation of the this compound molecule are largely governed by a cluster of 10 specific genes. wikipedia.orgnih.gov This gene cluster encodes for enzymes that perform the necessary chemical transformations to build the final complex structure of this compound. nih.gov The discovery of this biosynthetic pathway is a significant milestone, offering potential for metabolic engineering and the production of this compound and its derivatives through synthetic biology platforms like yeast. nih.govcapes.gov.br

Historical Context of this compound Research

The scientific history of this compound spans over two centuries, marked by its initial discovery and subsequent rediscovery for different therapeutic purposes. It was first isolated in 1803 by French chemist Jean-François Derosne, who named it "narcotine". mdpi.comnih.gov However, it was another French chemist, Pierre-Jean Robiquet, who purified the compound in 1817 and later, in 1831, demonstrated that it was a distinct alkaloid from morphine. wikipedia.orgmdpi.comnih.govnih.gov

For a period in the late 19th and early 20th centuries, this compound was used as an antimalarial agent, although its efficacy for this purpose was later refuted. mdpi.comnih.gov A pivotal moment in its history came in 1930 with the discovery of its potent antitussive (cough-suppressant) properties. nih.govnih.gov This led to its widespread clinical use as a safe, non-addictive cough medicine, a role it has maintained since the 1950s. mdpi.commonash.edumonash.edunih.gov

The modern era of this compound research was initiated by a key observation in 1954, when Hans Lettré described it as a "mitotic poison," hinting at its ability to interfere with cell division. nih.govmaastrichtuniversity.nl However, this potential remained largely unexplored until 1998, when research from the Joshi group at Emory University reignited interest by demonstrating this compound's anticancer activity. nih.govmaastrichtuniversity.nl Their studies showed that this compound could inhibit tumor growth by interacting with tubulin, a protein crucial for cell division, while exhibiting very low toxicity in animal models. nih.govmaastrichtuniversity.nl This discovery repositioned this compound from a simple antitussive to a promising lead compound in cancer research.

Table 1: Key Milestones in this compound Research This table is interactive. You can sort and filter the data.

| Year | Discovery / Milestone | Researcher/Group | Significance |

| 1803 | First isolation from opium (as "Narcotine") | Jean-François Derosne | Initial identification of the compound. mdpi.comnih.gov |

| 1817 | Purification of this compound | Pierre-Jean Robiquet | Confirmed this compound as a distinct substance. mdpi.comnih.govnih.gov |

| 1930 | Discovery of antitussive (cough-suppressant) action | - | Established its primary medicinal use for decades. nih.govnih.gov |

| 1954 | Described as a "mitotic poison" | Hans Lettré | First indication of its antimitotic potential. nih.govmaastrichtuniversity.nl |

| 1998 | Anticancer activity via tubulin binding demonstrated | Joshi Group | Sparked modern preclinical research into this compound as a potential cancer therapeutic. nih.govnih.govmaastrichtuniversity.nl |

| 2012 | Elucidation of the 10-gene biosynthetic cluster | - | Opened possibilities for synthetic biology and metabolic engineering. nih.gov |

Current Academic Research Significance and Scope

The primary focus of current academic research on this compound is its potential as an anticancer agent. nih.govnih.govresearchgate.netcapes.gov.br Preclinical studies have explored its activity against a wide array of cancers, including breast, lung, melanoma, ovarian, and glioblastoma, both in cell cultures (in vitro) and in animal models (in vivo). nih.govmaastrichtuniversity.nlnih.govnih.gov

The significance of this compound in chemical biology stems from its unique mechanism of action as a microtubule-targeting agent. nih.govnumberanalytics.comresearchgate.net Microtubules are dynamic protein polymers essential for the mitotic spindle, which segregates chromosomes during cell division. Many successful chemotherapy drugs, like taxanes and vinca (B1221190) alkaloids, target microtubules. However, this compound acts differently. Instead of causing massive polymerization or depolymerization of microtubules, it subtly alters their dynamics, increasing the time they spend in a "paused" state. maastrichtuniversity.nlnih.govresearchgate.net This disruption is sufficient to trigger cell cycle checkpoints, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells. maastrichtuniversity.nlnih.govresearchgate.net Notably, this compound binds to tubulin at a site distinct from taxanes, suggesting potential for use in cases of resistance to other microtubule inhibitors. nih.gov

A major scope of the current research involves the chemical synthesis and biological evaluation of this compound derivatives, or "noscapinoids". nih.govmonash.edu While this compound itself has a favorable toxicity profile, its potency is modest. nih.govmonash.edu Researchers have synthesized numerous analogues by modifying the this compound scaffold to enhance its anticancer activity. nih.govnih.govacs.org These include halogenated derivatives (e.g., 9-bromothis compound), amino-noscapine, and various conjugates. nih.govnih.govacs.orgnih.gov Many of these derivatives have demonstrated significantly improved potency against cancer cell lines compared to the parent compound in preclinical tests. acs.orgnih.govacs.org For instance, some amino acid conjugates of this compound showed IC₅₀ values that were more than tenfold lower (indicating higher potency) than this compound itself against mammary carcinoma cells. nih.govacs.org

Beyond cancer, the scope of this compound research is expanding to other areas, investigating its anti-inflammatory and neuroprotective properties, as well as its ability to inhibit signaling pathways like NF-κB, which are implicated in various diseases. nih.govmaastrichtuniversity.nlnih.goveurekaselect.com

Table 2: Selected Preclinical Research Findings on this compound and Its Analogues This table is interactive. You can sort and filter the data.

| Compound | Research Focus | Key Finding(s) | Model System |

| This compound | Melanoma | Inhibited tumor volume by 85% and conferred a significant survival advantage. nih.gov | Syngeneic murine model nih.gov |

| This compound | Non-Small Cell Lung Cancer | In combination with cisplatin (B142131), reduced tumor volume by 78.1%. nih.gov | Murine xenograft model nih.gov |

| This compound | Breast Cancer | Caused 80% regression of human breast tumors. nih.gov | Athymic mice with human tumor xenografts nih.gov |

| This compound | Microtubule Dynamics | Increases the time microtubules spend in a paused state, arresting cells in mitosis. nih.govresearchgate.net | Living mammalian cells nih.govresearchgate.net |

| 9-Bromothis compound (B8611422) | Anti-inflammatory | 5 to 40 times more potent than this compound; inhibits secretion of TNF-α. wikipedia.org | Macrophage cell cultures wikipedia.org |

| This compound–tryptophan conjugate | Lung Cancer | Showed an IC₅₀ of 32 µM, compared to 73 µM for this compound alone. acs.org | A549 lung cancer cells (in vitro) acs.org |

| This compound–phenylalanine conjugate | Breast Cancer | Showed an IC₅₀ of 11.2 µM, compared to 215.5 µM for this compound. nih.govacs.org | 4T1 mammary carcinoma cells (in vitro) nih.govacs.org |

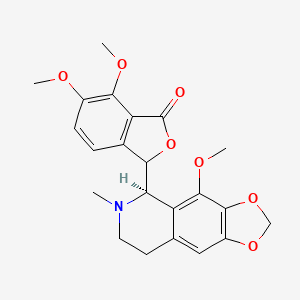

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO7 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?/m1/s1 |

InChI Key |

AKNNEGZIBPJZJG-QNSVNVJESA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Origin of Product |

United States |

Biosynthesis and Heterologous Production of Noscapine

Elucidation of the Noscapine (B1679977) Biosynthetic Pathway in Papaver somniferum

The this compound biosynthetic pathway in Papaver somniferum has been a subject of extensive research, leading to the identification of key enzymatic steps and intermediates. The pathway branches off from the synthesis of (S)-reticuline, a pivotal intermediate in the biosynthesis of various BIAs. frontiersin.orgwikipedia.orgwikipedia.org

Enzymatic Steps and Key Intermediates

The biosynthesis of this compound from (S)-reticuline involves a series of enzymatic transformations. Key intermediates in this pathway include (S)-scoulerine and (S)-canadine. wikipedia.orgwikipedia.orgnih.gov The first committed step in the this compound pathway involves the conversion of scoulerine (B1208951) to tetrahydrocolumbamine by 9-O-methylation, catalyzed by O-methyltransferase 1 (PSMT1). york.ac.ukacs.orgfigshare.com

A significant step in the pathway is the hydroxylation of N-methylcanadine at the C1 position, catalyzed by the cytochrome P450 enzyme CYP82Y1. This reaction, yielding 1-hydroxy-N-methylcanadine, is considered a gateway step to this compound biosynthesis and can limit the flux through the pathway. researchgate.netportlandpress.com Further hydroxylations at C13 and C8 on the protoberberine scaffold, catalyzed by other cytochrome P450 enzymes (CYP82X2 and CYP82X1, respectively), are also involved. nih.govportlandpress.com The C8 hydroxylation leads to a ring opening and the formation of an aldehyde group. mdpi.com The final step in this compound biosynthesis involves the conversion of narcotine hemiacetal to this compound, catalyzed by this compound synthase, an enzyme found predominantly in the laticifers of the opium poppy. mdpi.com

The proposed biosynthetic pathway involves a series of intermediates, transitioning from the protoberberine scaffold to the phthalide (B148349) isoquinoline (B145761) structure of this compound.

Interactive Data Table: Key Enzymes and Intermediates in this compound Biosynthesis

| Step | Enzyme (if characterized) | Substrate | Product | Location in P. somniferum |

| From (S)-Reticuline | Multiple enzymes | (S)-Reticuline | (S)-Scoulerine | |

| 9-O-methylation | PSMT1 | Scoulerine | Tetrahydrocolumbamine | |

| C1-hydroxylation | CYP82Y1 | N-methylcanadine | 1-hydroxy-N-methylcanadine | |

| C13-hydroxylation | CYP82X2 | 1-hydroxy-N-methylcanadine | ||

| C8-hydroxylation and ring opening | CYP82X1 | Aldehyde intermediate | ||

| Acetylation (Protective group) | C13-hydroxylated intermediate | Acetylated intermediate | ||

| Deacetylation and rearrangement | Carboxylesterase | Acetylated intermediate | Cyclic hemiacetal | |

| 4'-O-methylation | OMT2:OMT3 (heterodimer) | 4'-O-desmethyl-3-O-acetylpapaveroxine | Narcotine hemiacetal | |

| Final conversion to this compound | This compound synthase | Narcotine hemiacetal | This compound | Laticifers |

Role of O-Methyltransferases in Alkaloid Biosynthesis

O-methyltransferases (OMTs) play critical roles in alkaloid biosynthesis by catalyzing the transfer of a methyl group to a hydroxyl group, a reaction essential for modifying the structure and properties of various alkaloids. In this compound biosynthesis, OMTs are involved in several methylation steps. For instance, the conversion of scoulerine to tetrahydrocolumbamine is catalyzed by PSMT1, an O-methyltransferase. york.ac.ukacs.orgfigshare.com

Research has identified multiple OMTs involved in this compound biosynthesis, including a unique heterodimeric OMT responsible for the 4'-methoxyl group on the phthalide isoquinoline scaffold. nih.gov This heterodimer is encoded by two linked genes, OMT2 and OMT3, and requires the co-expression of both subunits for activity. nih.gov This highlights the complexity and specific enzyme requirements within the pathway.

Protective Group Strategies in Biosynthetic Pathways

Protective group strategies are sometimes employed in complex biosynthetic pathways to prevent unwanted side reactions or to facilitate specific enzymatic steps. In the this compound biosynthetic pathway in Papaver somniferum, acetylation at the C13 position before hydroxylation at C8 has been identified as a protective group strategy. nih.govmdpi.comresearchgate.netmpg.de This acetylation is later removed by a carboxylesterase, triggering a rearrangement that leads to the formation of a cyclic hemiacetal intermediate. mdpi.comresearchgate.net This mechanism ensures the correct sequence of reactions and the formation of the desired this compound structure.

Synthetic Biology Approaches for this compound Production

Given the challenges associated with traditional agricultural sourcing of this compound, including dependence on environmental factors and geopolitical considerations, synthetic biology offers a promising alternative for its sustainable and scalable production. frontiersin.orgpnas.orgnih.gov

Reconstruction of Biosynthetic Pathways in Microbial Hosts (e.g., Saccharomyces cerevisiae)

Reconstructing complex plant biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful synthetic biology approach for producing valuable natural products. dntb.gov.uafrontiersin.orgpnas.orgnih.govresearchgate.netnih.gov Yeast is a favored host due to its genetic tractability, well-characterized biology, and ability to perform complex post-translational modifications and compartmentalize enzymes within organelles like the endoplasmic reticulum (ER). pnas.orgresearchgate.netnih.gov

The complete de novo biosynthesis of this compound has been achieved in engineered Saccharomyces cerevisiae strains. pnas.orgnih.gov This involved the reconstruction of a complex pathway requiring the expression of a significant number of heterologous genes from various organisms, including plants, bacteria, and mammals, in addition to modifications of endogenous yeast genes. pnas.orgresearchgate.netpnas.orgexlibrisgroup.com Early efforts demonstrated the reconstitution of a 14-step pathway from norlaudanosoline using 16 heterologous plant enzymes. dntb.gov.uaescholarship.org More comprehensive reconstructions have involved over 30 enzymes. frontiersin.orgpnas.orgnih.govpnas.org

Reconstitution in yeast has not only enabled the production of this compound but also provided a platform for validating the function of plant enzymes and identifying previously inaccessible pathway intermediates. dntb.gov.uaescholarship.org

Enzyme Engineering and Pathway Optimization for Enhanced Titer

Achieving commercially viable titers of complex natural products in microbial hosts often requires significant optimization through enzyme engineering and pathway tuning. pnas.orgnih.govresearchgate.netexlibrisgroup.com In the case of this compound production in Saccharomyces cerevisiae, initial titers were very low. pnas.orgnih.govnih.govexlibrisgroup.com

Strategies employed to enhance this compound production include optimizing the expression levels of pathway enzymes, engineering rate-limiting enzymes, and modifying endogenous yeast metabolic pathways to ensure sufficient supply of precursors and cofactors like NADPH. pnas.orgnih.govexlibrisgroup.com Enzyme engineering, such as modifying the N-terminal of cytochrome P450 enzymes like CYP82Y1, can improve their catalytic activity and subcellular localization, thereby enhancing flux through the pathway. portlandpress.com

Optimization efforts have led to substantial improvements in this compound titers in engineered yeast strains. For example, through a combination of enzyme engineering, pathway and strain engineering, and fermentation optimization, this compound titers were increased by over 18,000-fold, reaching levels around 2.2 mg/L. pnas.orgnih.govpnas.orgexlibrisgroup.com While significant, further optimization is often needed to make microbial production competitive with traditional extraction methods. researchgate.netnih.gov

The engineering of enzymes within the this compound pathway, particularly those catalyzing bottleneck steps like CYP82Y1, is a key area for improving production efficiency. portlandpress.com Future strategies may involve further protein engineering techniques, including the modification of substrate recognition sites and the creation of synthetic fusion proteins or artificial lipid-based scaffolds to enhance enzyme performance. portlandpress.com

Interactive Data Table: this compound Production in Engineered Saccharomyces cerevisiae

| Host Organism | Heterologous Genes Expressed | Endogenous Genes Modified | Initial Titer (approx.) | Optimized Titer (approx.) | Fold Improvement | Key Optimization Strategies | Reference |

| Saccharomyces cerevisiae | >30 (plant, bacteria, mammal, yeast) | 6 (mutant or overexpressed) | 120-230 ng/L | 2.2 mg/L | >18,000 | Enzyme engineering, pathway/strain engineering, fermentation optimization | pnas.orgnih.govexlibrisgroup.com |

| Saccharomyces cerevisiae | 16 (plant) | Not specified | Low | Not specified | Not specified | Pathway reconstitution from norlaudanosoline | dntb.gov.uaescholarship.org |

Genetic Engineering Strategies for Biosynthetic Efficiency

Achieving commercially viable titers of this compound through heterologous biosynthesis requires significant optimization using genetic engineering strategies. Reconstructing complex plant metabolic pathways in microbial hosts often faces challenges such as low enzyme activity, metabolic bottlenecks, and the need for proper localization of enzymes, particularly membrane-bound ones like cytochrome P450s. pnas.orgmpg.deresearchgate.net

Genetic engineering efforts have focused on several key areas to improve this compound production in heterologous systems, particularly in yeast:

Pathway Engineering: Optimizing the expression levels and stoichiometry of the multiple heterologous genes introduced into the host. This involves tuning gene expression to ensure a balanced flux through the entire pathway, preventing the accumulation of intermediates that can be toxic or divert flux into unwanted side pathways. stanford.edupnas.org Strategies include using strong or inducible promoters, optimizing codon usage, and arranging genes in operons or metabolic modules.

Strain Engineering: Modifying the host organism's endogenous metabolic pathways to channel more precursor molecules towards this compound biosynthesis and minimize competing pathways. This can involve overexpressing genes for enzymes that produce necessary precursors or knocking out genes for enzymes that divert intermediates away from the this compound pathway. reasons.orgpnas.orgnih.govmpg.de For example, increasing the host's production of dopamine (B1211576), a key precursor, has been a target for strain engineering. pnas.orgisaaa.org Impairment of the STORR gene in opium poppy, which is involved in the morphinan (B1239233) pathway, has been shown to increase this compound production, suggesting a similar strategy could be applied in engineered hosts. google.com

Localization of Membrane-Bound Enzymes: Ensuring the correct localization and functional expression of membrane-associated plant enzymes, such as cytochrome P450s and their reductases, within the host's endomembrane system (e.g., endoplasmic reticulum in yeast). pnas.orgnih.gov This is critical for the activity of several enzymes in the this compound pathway. pnas.org

Through a combination of these genetic engineering strategies, significant improvements in this compound titers in heterologous hosts have been achieved. For example, optimization efforts in Saccharomyces cerevisiae have led to an over 18,000-fold improvement in this compound production compared to initial engineered strains, reaching titers in the low mg/L range. stanford.edupnas.orgnih.govnih.govexlibrisgroup.comresearchgate.net This remarkable increase was a result of tuning the expression of pathway enzymes, engineering host endogenous metabolic pathways, and optimizing fermentation conditions. pnas.orgnih.gov

The development of engineered yeast strains capable of de novo this compound biosynthesis from simple substrates represents a major advancement towards scalable and sustainable production of this valuable alkaloid. pnas.orgnih.gov Furthermore, these engineered platforms can serve as a basis for the production of novel this compound derivatives by feeding modified precursor molecules. pnas.orgnih.govnih.gov

Here is a table summarizing some key enzymes and intermediates in the this compound biosynthetic pathway:

| Compound Name | Role in Pathway | Source Organism (Natural) |

| Tyrosine | Precursor amino acid | Papaver somniferum |

| Dopamine | Precursor molecule | Papaver somniferum |

| 4-Hydroxyphenylacetaldehyde | Precursor molecule | Papaver somniferum |

| (S)-Norcoclaurine | First committed intermediate, benzylisoquinoline scaffold | Papaver somniferum |

| (S)-Reticuline | Key branch point intermediate | Papaver somniferum |

| (S)-Scoulerine | Intermediate after BBE activity | Papaver somniferum |

| (S)-Canadine | Intermediate | Papaver somniferum |

| (S)-N-Methylcanadine | Intermediate | Papaver somniferum |

| Narcotoline hemiacetal | Intermediate | Papaver somniferum |

| This compound | Final product | Papaver somniferum |

| Norcoclaurine synthase (NCS) | Catalyzes condensation of dopamine and 4-HPAA | Papaver somniferum |

| Berberine bridge enzyme (BBE) | Forms fused ring structure in (S)-scoulerine | Papaver somniferum |

| O-Methyltransferases (OMTs) | Catalyze methylation reactions (e.g., 6OMT, 4'OMT, SOMT1, OMT2, OMT3) | Papaver somniferum |

| Cytochrome P450s (CYPs) | Catalyze hydroxylation reactions (e.g., CYP719A21, CYP82X1, CYP82X2, CYP82Y1) | Papaver somniferum |

| Carboxylesterase (CXE1) | Involved in deacetylation of intermediates | Papaver somniferum |

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics Modulation

Microtubules are dynamic polymers formed by the reversible assembly of αβ-tubulin heterodimers nih.gov. This dynamic instability, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is crucial for various cellular functions, particularly during mitosis elifesciences.org. Noscapine (B1679977) interacts with tubulin to alter this dynamic behavior.

Tubulin Binding and Conformational Alterations

This compound binds directly to tubulin. Studies have shown that this compound binds stoichiometrically to each αβ-tubulin dimer nih.govplos.orgpnas.orgresearchgate.net. This binding induces conformational changes in the tubulin protein nih.govplos.orgpnas.orgoncotarget.com. Fluorescence quenching experiments have demonstrated that the characteristic fluorescence emission spectrum of tubulin is quenched by this compound in a concentration-dependent and saturable manner, consistent with this compound binding and inducing structural perturbations pnas.orgnih.gov. Circular dichroism (CD) spectroscopy further supports this compound-induced structural changes in tubulin, showing a molar ellipticity increment at 217 nm upon binding pnas.orgnih.gov.

Differential Effects Compared to Established Microtubule-Targeting Agents

This compound exhibits a distinct mechanism of action compared to conventional microtubule-targeting drugs like taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vinblastine). While taxanes stabilize microtubules and promote polymerization, and vinca alkaloids destabilize them and inhibit polymerization, this compound primarily modulates the dynamic instability without drastically altering the polymer mass nih.govplos.orgmdpi.commedicinacomplementar.com.brsemanticscholar.orgmdpi.com. This differential effect suggests that this compound interferes with microtubule function through a unique mechanism mdpi.comsemanticscholar.org. For instance, studies have shown that this compound does not bind to the same site on tubulin as paclitaxel (B517696) mdpi.com. Furthermore, fluorescence experiments indicate that this compound does not compete with colchicine (B1669291) for its binding site oncotarget.commdpi.com. This distinct mode of interaction may contribute to this compound's lower toxicity profile compared to some other microtubule-targeting agents and its potential effectiveness against drug-resistant cancer cells nih.govplos.orgcabidigitallibrary.org.

Here is a table summarizing the differential effects of this compound compared to other microtubule-targeting agents:

| Agent | Primary Effect on Microtubules | Impact on Polymer Mass | Impact on Dynamics |

| This compound | Modulates dynamic instability | Little to no change | Increases pause duration |

| Paclitaxel | Stabilizes microtubules, promotes assembly | Increases | Suppresses dynamics |

| Vinca Alkaloids | Destabilizes microtubules, inhibits assembly | Decreases | Suppresses dynamics |

| Colchicine | Inhibits assembly, destabilizes microtubules | Decreases | Suppresses dynamics |

Identification of Specific Tubulin Binding Sites

Research has aimed to pinpoint the specific binding site of this compound on the tubulin dimer. In silico analyses, including molecular docking and molecular dynamic simulations, have predicted a binding site for this compound at the intradomain region of both α- and β-tubulin subunits mdpi.comnih.gov. This predicted site is located near the colchicine-binding site at the α/β-tubulin interface, although studies suggest this compound does not directly compete with colchicine for binding oncotarget.commdpi.comsemanticscholar.org.

More recent structural studies suggest that the anticancer activity of this compound may arise from a bioactive metabolite, potentially formed by O-demethylation at position 7A, which then binds to the colchicine site of tubulin csic.esacs.orgnih.govcsic.es. This metabolite, 7A-O-demethoxy-amino-noscapine (7A-aminothis compound), has been shown to bind to the colchicine site, and it is proposed that the 7A-methoxy group of the parent this compound molecule sterically hinders its binding to this site csic.esacs.orgnih.govcsic.es. This suggests that metabolic activation might be necessary for this compound to exert its full effect via the colchicine site csic.escsic.es.

Cell Cycle Regulation

The disruption of microtubule dynamics by this compound has a direct consequence on the cell cycle, particularly during mitosis, which heavily relies on the proper assembly and function of the mitotic spindle microtubules patsnap.comnih.gov.

Induction of G2/M Phase Cell Cycle Arrest

A consistent finding across numerous studies is that this compound treatment leads to cell cycle arrest at the G2/M phase patsnap.complos.orgmdpi.commedicinacomplementar.com.brsemanticscholar.orgthno.orgnih.govresearchgate.netaacrjournals.org. This arrest occurs because the altered microtubule dynamics, specifically the increased pause duration, interfere with the formation and function of the mitotic spindle, which is essential for proper chromosome segregation nih.govplos.orgthno.org. The spindle assembly checkpoint (SAC) is activated in response to errors in microtubule attachment to kinetochores or lack of tension across sister chromatids, preventing the cell from progressing through mitosis until these issues are resolved nih.govmedicinacomplementar.com.brthno.org. By perturbing microtubule dynamics, this compound triggers this checkpoint, causing cells to accumulate in the G2/M phase nih.govplos.orgthno.org. This mitotic arrest can ultimately lead to apoptotic cell death in cancer cells patsnap.complos.orgmdpi.commedicinacomplementar.com.brthno.orgnih.govresearchgate.netaacrjournals.org. Studies have shown that this compound-induced G2/M arrest is associated with changes in the expression of cell cycle regulatory proteins, such as decreased levels of CDK1 and cyclin B1 nih.govresearchgate.net.

Here is an example of data showing the effect of this compound on cell cycle distribution in a hypothetical cancer cell line:

| Treatment | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Percentage of Cells in Sub-G1 (Apoptotic) |

| Control | 55 | 30 | 10 | 5 |

| This compound (X µM) | 30 | 20 | 45 | 5 |

| This compound (Y µM) | 20 | 15 | 55 | 10 |

(Note: This is a hypothetical table for illustrative purposes based on the described cell cycle arrest. Actual data would vary depending on the cell line, concentration, and treatment duration.)

The induction of G2/M arrest is considered a primary mechanism by which this compound inhibits the proliferation of cancer cells patsnap.complos.orgmedicinacomplementar.com.brthno.orgnih.govresearchgate.netaacrjournals.org.

Mechanisms of Mitotic Blockade

Microtubules are essential components of the cell's cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. patsnap.com They are dynamic structures that undergo continuous assembly (polymerization) and disassembly (depolymerization), a process known as dynamic instability, which is crucial for proper mitotic spindle formation during cell division. patsnap.com

This compound interacts with tubulin, the building block of microtubules. patsnap.com Unlike traditional microtubule-targeting agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them), this compound modulates microtubule dynamics without causing complete stabilization or destabilization of the total intracellular tubulin polymer mass. patsnap.comresearchgate.netmdpi.comjuniperpublishers.com Instead, it subtly alters microtubule dynamics, forcing microtubules to spend an increased amount of time in a paused or attenuated state. researchgate.netmdpi.comjuniperpublishers.com This modulation inhibits the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase or prometaphase stage. patsnap.comresearchgate.netmdpi.com This mitotic arrest prevents cancer cells from dividing effectively. patsnap.com

Associated Events: Mitotic Slippage and Catastrophe

Following prolonged mitotic arrest induced by agents like this compound, cells can undergo different fates, including mitotic slippage or mitotic catastrophe. Mitotic catastrophe is a type of cell death that results from abnormal mitosis. mdpi.com It is considered a critical oncosuppressive process that prevents genomic instability by inducing delayed cell death or permanent cell cycle arrest with subsequent senescence. mdpi.com

This compound's ability to induce mitotic arrest by altering microtubule dynamics can subsequently lead to mitotic slippage or mitotic catastrophe. researchgate.netresearchgate.net Mitotic slippage occurs when a cell exits mitosis without proper chromosome segregation, often resulting in aneuploidy. mdpi.comcore.ac.uk Mitotic catastrophe, on the other hand, represents the cell death pathway triggered by aberrant mitosis. mdpi.com The selective anti-neoplastic action of this compound may be partly attributed to the lack of a normal mitotic spindle assembly checkpoint in neoplastic cells, which predisposes them to mitotic death, or mitotic catastrophe. mdpi.com

Apoptosis Induction Mechanisms

In addition to inducing mitotic arrest, this compound triggers programmed cell death, or apoptosis, in cancer cells. patsnap.commdpi.com This is a key mechanism contributing to its anti-cancer activity. patsnap.complos.org

Apoptosis Induction Mechanisms

Mitochondrial Pathway Activation

This compound-induced apoptosis often involves the mitochondria-dependent intrinsic apoptotic pathway. mdpi.complos.orgdovepress.comspandidos-publications.comnih.gov This pathway is regulated by the Bcl-2 family of proteins, which reside primarily at the outer mitochondrial membrane. mdpi.complos.org

Modulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Proteins

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) is crucial in determining a cell's fate. mdpi.comspandidos-publications.com this compound treatment has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. mdpi.comspandidos-publications.comspandidos-publications.comnih.gov

Studies in various cancer cell lines, including breast cancer and colon cancer, have demonstrated that this compound treatment leads to an upregulation of Bax expression and a downregulation of Bcl-2 and Bcl-xL expression. mdpi.complos.orgspandidos-publications.comspandidos-publications.comnih.govresearchgate.net This results in an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization. mdpi.comspandidos-publications.comspandidos-publications.comresearchgate.net

| Protein Type | Protein Name | Effect of this compound Treatment |

| Pro-apoptotic | Bax | Upregulation/Increase mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.net |

| Anti-apoptotic | Bcl-2 | Downregulation/Decrease mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.net |

| Anti-apoptotic | Bcl-xL | Downregulation/Decrease mdpi.comspandidos-publications.comnih.gov |

Caspase Cascade Activation

Mitochondrial outer membrane permeabilization leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. patsnap.commdpi.com Cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, a protein complex that activates caspase-9. mdpi.com Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3, which are responsible for executing the dismantling of the cell. patsnap.commdpi.complos.org

This compound has been shown to induce the activation of initiator caspases, including caspase-9 and caspase-8, followed by the activation of the effector caspase-3 in various cancer cell lines. mdpi.complos.orgplos.orgspandidos-publications.comnih.govresearchgate.netnih.gov The activation of caspase-3 is considered a hallmark of apoptosis. nih.gov Studies have confirmed the increase in cleaved, active subunits of caspase-3 following this compound exposure. mdpi.complos.orgnih.gov Cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, is also observed, further indicating caspase cascade activation and apoptosis induction by this compound. nih.govnih.govaacrjournals.org

Chromatin Condensation and DNA Fragmentation in Cellular Models

The activation of effector caspases, particularly caspase-3, leads to characteristic morphological and biochemical changes associated with apoptosis. These include chromatin condensation and DNA fragmentation. plos.orgnih.govnih.govresearchgate.netosti.gov

Research using various cancer cell lines has demonstrated that this compound treatment induces chromatin condensation, where the nuclear material becomes more compact and darkly stained. plos.orgnih.govnih.govresearchgate.netosti.gov Furthermore, DNA fragmentation, the breakdown of genomic DNA into smaller fragments, is observed. plos.orgnih.govnih.govresearchgate.netosti.gov Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are used to detect these DNA breaks, providing evidence of apoptosis induction by this compound in cellular models. mdpi.complos.orgnih.govosti.gov

| Apoptotic Event | Observation in Cellular Models Treated with this compound | Detection Method(s) |

| Chromatin Condensation | Observed increase | DAPI staining, Histological analysis plos.orgnih.govnih.govresearchgate.netosti.gov |

| DNA Fragmentation | Observed increase | TUNEL assay mdpi.complos.orgnih.govosti.gov |

| Apoptotic Body Formation | Observed in late apoptotic cells | Morphological analysis nih.gov |

Extrinsic Apoptotic Pathway Engagement (if applicable in preclinical models)

Studies in preclinical models suggest that this compound can engage the extrinsic apoptotic pathway, in addition to the intrinsic pathway. Research in human breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (luminal-like adenocarcinoma), indicated that this compound increased the expression of caspase-8, an initiator caspase characteristic of the extrinsic pathway. nih.govresearchgate.net Furthermore, an increase in cleaved caspase-8 was observed, suggesting activation of this pathway. nih.govresearchgate.net In human myelogenous leukemic cells, this compound treatment led to an increase in the activity of caspase-8. researchgate.net While K562 cells, a Fas-null cell line, showed caspase-8 activation downstream of caspase-9, suggesting a Fas-independent mechanism in this specific context, the increase in caspase-8 activity generally points towards engagement of the extrinsic pathway. researchgate.net Combination treatments involving this compound and other agents like cisplatin (B142131) have also demonstrated activation of both intrinsic and extrinsic apoptotic pathways in lung tumor cells, contributing to synergistic cytotoxicity. nih.gov

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

A significant mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor linked to inflammation, survival, proliferation, invasion, and angiogenesis in tumors. aacrjournals.orgnih.gov this compound has been found to suppress both inducible and constitutive NF-κB activation in tumor cells. nih.govnih.gov This suppression occurs through the inhibition of IκB kinase (IKK), which in turn leads to the inhibition of phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. aacrjournals.orgnih.govnih.gov Consequently, this compound suppresses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting NF-κB reporter activity. aacrjournals.orgnih.govnih.gov The activity of the NF-κB-containing cyclooxygenase-2 (COX-2) promoter is also inhibited by this compound. aacrjournals.orgnih.govnih.gov Studies in human leukemia and myeloma cells have shown that this compound inhibits the expression of NF-κB-controlled genes essential for tumor cell survival, proliferation, and angiogenesis. researchgate.net This inhibition of NF-κB signaling contributes to this compound's ability to suppress proliferation and potentiate apoptosis induced by chemotherapeutic agents and cytokines in tumor cells. aacrjournals.orgnih.govnih.gov

Regulation of Survival and Proliferation Pathways

This compound influences various pathways that regulate cell survival and proliferation. By inhibiting NF-κB activation, this compound downregulates the expression of antiapoptotic proteins that are regulated by NF-κB, such as survivin, cIAP-1, cFLIP, XIAP, Bcl-xL, TRAF1, Bcl-2, and Mcl-1. medicinacomplementar.com.br This downregulation of survival proteins contributes to the potentiation of apoptosis observed with this compound treatment. aacrjournals.orgnih.govmedicinacomplementar.com.br In addition to antiapoptotic proteins, this compound also downregulates the expression of proteins linked to cell proliferation, such as cyclin D1. medicinacomplementar.com.br Preclinical studies have demonstrated that this compound alone can suppress the proliferation of human leukemia and myeloma cells. nih.govnih.gov

Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) Downregulation

This compound has been shown to downregulate the expression of VEGF and HIF-1α, which are crucial factors in angiogenesis and tumor progression, particularly under hypoxic conditions. nih.govnih.govresearchgate.net HIF-1 is a master regulator of the transcriptional response to hypoxia, and its stabilization and activation under low oxygen levels lead to the transcription of genes involved in angiogenesis, including VEGF. imrpress.comnih.gov Studies in hypoxic human glioma cells have demonstrated that this compound inhibits hypoxia-mediated HIF-1α expression and transcriptional activity, as measured by decreased secretion of VEGF, a HIF-1 target gene. nih.gov Inhibition of hypoxia-mediated HIF-1α expression by this compound is partly due to its ability to inhibit the accumulation of HIF-1α in the nucleus and target it for degradation via the proteasome. nih.gov This downregulation of the HIF-1α/VEGF axis contributes to this compound's potential antiangiogenic activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Modulation

Modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has also been implicated in the mechanism of action of this compound in certain cancer types. EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and invasion, and its aberrant activation is common in various cancers. nih.govmdpi.com Preclinical research, such as studies in MG63 osteosarcoma cells, has indicated that this compound can suppress the proliferation and invasion of these cells by inhibiting the phosphorylation of EGFR and its downstream pathways. nih.gov Specifically, this compound has been shown to target EGFR phosphorylation at the Tyr1068 site. nih.gov This modulation of EGFR signaling contributes to the observed antitumor effects of this compound in these models. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Pathway Interactions

Interactions with the PI3K/mTOR signaling pathway have been observed in preclinical studies of this compound. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Research in 5-fluorouracil (B62378) (5-FU)-resistant human colon cancer cell lines (HT29/5-FU and LoVo/5-FU) indicated that this compound induced apoptosis and regulated mitochondrial damage and the Warburg effect via the PTEN/PI3K/mTOR signaling pathway. nih.govtandfonline.com this compound was found to induce the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.gov PTEN interference was shown to reverse the effect of this compound on cell apoptosis by activating PI3K/mTOR signaling. nih.gov Conversely, one study noted that this compound administration enhanced the mTOR-mediated p70S6K pathway and inhibited apoptosis in a different context (related to Parkinson's disease models), suggesting context-dependent effects on this pathway. researchgate.net However, in the context of colon cancer, the findings suggest that this compound's pro-apoptotic effects are closely related to its regulation of the PI3K/mTOR pathway, potentially through PTEN. nih.govtandfonline.com

Aurora Kinase B (AURKB) Inhibition

Aurora Kinase B (AURKB) is a crucial component of the chromosomal passenger complex, playing a vital role in regulating mitosis, including chromosome alignment and segregation, and cytokinesis. researchgate.netresearchgate.net Dysregulation and overexpression of AURKB have been implicated in the pathogenesis and progression of various cancers, making it an attractive target for therapeutic intervention. researchgate.netresearchgate.net

Recent research indicates that this compound can act as an inhibitor of AURKB. Studies utilizing integrated computational, spectroscopic, and cell-based assays have investigated the interaction between this compound and AURKB. researchgate.netresearchgate.net Molecular docking analysis suggests that this compound is capable of occupying the substrate-binding pocket of AURKB, demonstrating a strong binding affinity. researchgate.netresearchgate.net Molecular dynamics simulations further support these findings, confirming the formation of a stable AURKB-noscapine complex with minimal alterations in various trajectories. researchgate.netresearchgate.net

Experimental validation through fluorescence binding studies has corroborated the computational predictions. researchgate.netresearchgate.net Furthermore, dose-dependent treatment with this compound has been shown to significantly attenuate recombinant AURKB activity. researchgate.netresearchgate.netnih.govresearchgate.net For instance, one study reported an IC₅₀ value of 26.6 µM for this compound against recombinant AURKB activity. researchgate.netresearchgate.netnih.govresearchgate.net

Cell-based studies using cancer cell lines, such as A549 lung cancer cells, have revealed cytotoxic features of this compound, which are potentially linked to its AURKB inhibitory activity. researchgate.netresearchgate.netnih.govresearchgate.net Inhibition of AURKB activity has been shown to disrupt microtubule assembly and regress chromosomal segregation disorders, which are hallmarks of many malignancies. researchgate.net This mechanism contributes to this compound's ability to trigger apoptosis in cancer cells, possibly through an intrinsic pathway, as validated by Annexin-PI staining. researchgate.netresearchgate.netnih.govresearchgate.net These findings suggest that this compound-based AURKB inhibition could represent a potential therapeutic strategy, particularly in the context of lung cancer, and may serve as a scaffold for the development of next-generation AURKB-specific inhibitors. researchgate.netresearchgate.netnih.govresearchgate.net

Bradykinin (B550075) Receptor Antagonism

Bradykinin is an autocoid peptide involved in numerous physiological and pathophysiological processes, including inflammation and cough. indexcopernicus.com Bradykinin receptors, specifically B1 and B2 receptors, are implicated in various conditions, including ischemic injury. nih.gov B2 receptors are expressed in the nervous system, while B1 receptors are induced in response to inflammatory cytokines. nih.gov Activation of B2 receptors can lead to the generation of free radicals following ischemic damage and impair organ function. nih.gov

This compound has been identified as a non-competitive antagonist of bradykinin receptors. indexcopernicus.comnih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net This antagonistic activity is believed to contribute to some of its observed pharmacological effects, particularly its antitussive properties and protective effects in models of ischemic injury. nih.govmdpi.comnih.govresearchgate.netmdpi.com

Studies have demonstrated that this compound can inhibit bradykinin receptors in both in vitro and in vivo settings. semanticscholar.org Research using guinea pig ileum has shown that this compound inhibits contractions induced by bradykinin in a concentration-dependent manner. indexcopernicus.com The mode of inhibition was found to be non-competitive. indexcopernicus.com

The antagonism of bradykinin receptors by this compound has been linked to its ability to suppress cough, particularly cough induced by angiotensin-converting enzyme (ACE) inhibitors. semanticscholar.orgresearchgate.netmdpi.com ACE inhibitors can lead to the accumulation of bradykinin, which is thought to contribute to the induction of cough. semanticscholar.orgresearchgate.netmdpi.com this compound's interference with bradykinin cough mediation is considered a possible mechanism for this effect, and studies have indicated that this antitussive action is not mediated via opioid receptors. researchgate.netakjournals.com

Furthermore, this compound's non-competitive bradykinin receptor antagonistic activity has shown promise in preventing organ ischemia-reperfusion injury. mdpi.commdpi.com In models of hypoxia/ischemia in neonatal mice, this compound has been shown to protect against brain damage by reducing edema. nih.govsemanticscholar.org It has also demonstrated protective effects against renal ischemia-reperfusion injury in rats, downregulating inflammatory mediators and improving renal tissue structure and function. mdpi.comnih.gov

The following table summarizes some of the research findings related to this compound's bradykinin receptor antagonism:

| Study Type | Model/System | Key Finding | Citation |

| In vitro | Guinea pig ileum | Non-competitive inhibition of bradykinin-induced contractions. | indexcopernicus.com |

| In vivo | Rats | Prevention of bradykinin-induced inflammation in the foot. | nih.govsemanticscholar.org |

| In vivo | Neonatal mice | Protection against brain damage and edema in hypoxia/ischemia. | nih.govsemanticscholar.org |

| In vivo | Rats | Protection against renal ischemia-reperfusion injury, reduced inflammatory mediators. | mdpi.comnih.gov |

| Clinical (Pseudo-Randomized) | Ischemic stroke patients | Improved prognosis and reduced mortality (mechanism likely involves bradykinin antagonism). | nih.gov |

While the exact mechanism of action in clinical settings, such as stroke treatment, is still being investigated, the non-competitive antagonism of bradykinin receptors by this compound is considered a significant factor in its observed protective and anti-inflammatory effects. nih.govmdpi.comnih.govmdpi.com

Preclinical Biological Activities

Anticancer Activity in In Vitro and In Vivo Animal Models

In vitro studies have established the cytotoxicity of noscapine (B1679977) across a wide spectrum of human cancer cell lines. The compound effectively inhibits cell proliferation in various malignancies. For instance, in non-small cell lung cancer (NSCLC), this compound inhibited the growth of H460 cells with a 50% inhibitory concentration (IC50) value of 34.7 µM. nih.govnih.gov Its efficacy has also been demonstrated against other lung cancer cells, such as A549, with an IC50 of 61.25 µM. plos.org

The antiproliferative effect of this compound extends to breast cancer, where it has shown activity against cell lines including MCF-7 (IC50 = 42.3 µM) and the triple-negative breast cancer (TNBC) lines MDA-MB-231 (IC50 = 36.16 µM) and MDA-MB-468 (IC50 = 42.7 µM). nih.govnih.gov Furthermore, this compound has been evaluated against prostate cancer cell lines, human ovarian cancer cells, glioma, and cervical cancer (HeLa) cells, demonstrating its broad-spectrum anticancer potential. nih.govnih.govresearchgate.net

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer | H460 | 34.7 ± 2.5 | nih.gov |

| Non-Small Cell Lung Cancer | A549 | 61.25 ± 5.6 | plos.org |

| Breast Cancer | MCF-7 | 42.3 | pnas.org |

| Triple-Negative Breast Cancer | MDA-MB-231 | 36.16 ± 3.76 | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-468 | 42.7 ± 4.3 | nih.gov |

| Ovarian Cancer (Paclitaxel-Resistant) | 1A9PTX10 | 22.7 | nih.gov |

| Bladder Cancer | Renal 1983 | 39.1 | pnas.org |

| Cervical Cancer | HeLa | 25 | nih.govnih.gov |

| Rat Glioma | C6 | 250 | nih.gov |

| Colon Cancer | - | 75 | mdpi.com |

A significant attribute of this compound is its demonstrated efficacy against cancer models that have developed resistance to conventional chemotherapeutic agents. nih.gov Studies have shown that this compound can induce apoptosis in drug-resistant T lymphoid tumors. researchgate.net For example, it has been found to be effective in paclitaxel-resistant human ovarian cancer cells. researchgate.net The use of this compound was shown to enhance sensitivity to cisplatin (B142131) in drug-resistant ovarian cancer cells. mdpi.com

In triple-negative breast cancer (TNBC), which is known for its aggressive nature and resistance to treatment, this compound pre-sensitization followed by docetaxel (B913) treatment was shown to inhibit the growth of drug-resistant cells. nih.govresearchgate.net This combination led to the downregulation of multidrug resistance proteins such as MDR1 and MRP1. researchgate.net These findings underscore the potential of this compound to overcome mechanisms of drug resistance in various cancer types. eurekaselect.com

This compound has been shown to work synergistically with several established chemotherapeutic drugs, enhancing their anticancer effects and potentially allowing for reduced dosages to minimize toxicity.

With Cisplatin: In non-small cell lung cancer (NSCLC) cells (H460 and A549), the combination of this compound and cisplatin resulted in synergistic to strongly synergistic effects, as indicated by combination index (CI) values below 0.6. nih.gov This combination led to a greater increase in apoptosis compared to either drug used alone. nih.gov

With Doxorubicin (B1662922): In triple-negative breast cancer (TNBC) models, combining this compound with doxorubicin produced a strong synergistic interaction, with CI values under 0.59. nih.govnih.gov This combination was effective both in vitro and in vivo. nih.gov

With Gemcitabine (B846): The combination of this compound and gemcitabine also demonstrated synergistic anticancer activity against NSCLC. plos.orgmdpi.com Isobolographic analysis revealed CI values ranging from 0.34 to 0.59, indicating a synergistic relationship that enhances apoptosis and inhibits tumor growth more effectively than single-agent therapy. plos.org

With Paclitaxel (B517696): In human prostate cancer cell lines (LNCaP and PC-3), a combination of this compound and paclitaxel showed synergistic anticancer activity through the induction of apoptosis. nih.gov However, in a murine melanoma model, the combination was not found to be synergistic. nih.gov

| Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Cisplatin | Non-Small Cell Lung Cancer (H460, A549) | Synergistic (CI < 0.6) | nih.gov |

| Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | Strongly Synergistic (CI < 0.59) | nih.gov |

| Gemcitabine | Non-Small Cell Lung Cancer (H460, A549) | Synergistic (CI < 0.59) | plos.org |

| Paclitaxel | Prostate Cancer (LNCaP, PC-3) | Synergistic | nih.gov |

| Vincristine | Leukemia (CCRF-CEM, HL-60) | Synergistic (CI < 1) | nih.gov |

The anticancer efficacy of this compound has been validated in in vivo animal models using human tumor xenografts. Oral administration of this compound has been shown to significantly inhibit tumor growth in various cancer types.

In a human non-small cell lung cancer xenograft model using H460 cells, oral administration of this compound resulted in a dose-dependent reduction in tumor volume. nih.govnih.gov At doses of 300, 450, and 550 mg/kg/day, this compound caused a 49%, 65%, and 86% reduction in tumor volume, respectively, compared to controls. nih.govresearchgate.net

Similarly, in a mouse model with PC3 human prostate cancer cells, oral this compound treatment (300 mg/kg/day) for 56 days resulted in a significant reduction in mean total tumor weight (0.42 g vs. 0.97 g in the control group). researchgate.net Studies have also demonstrated this compound's potent antitumor activity against murine lymphoid tumors and human breast cancer implanted in nude mice. pnas.org When combined with other agents, such as gemcitabine, this compound treatment led to a tumor volume reduction of 82.9% in an NSCLC xenograft model, significantly greater than either drug alone. plos.org

| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | H460 | This compound (550 mg/kg/day, oral) | 86% reduction in tumor volume | nih.gov |

| Prostate Cancer | PC3 | This compound (300 mg/kg/day, oral) | Mean tumor weight reduced from 0.97g to 0.42g | researchgate.net |

| Non-Small Cell Lung Cancer | H460 | This compound + Gemcitabine | 82.9% reduction in tumor volume | plos.org |

| Triple-Negative Breast Cancer | - | This compound + Doxorubicin | Significant reduction in tumor volume | nih.gov |

| Glioma | GL261 | This compound + Radiation | Significantly increased tumor growth delay (18 days vs. 13 for radiation alone) | nih.gov |

Beyond inhibiting primary tumor growth, preclinical evidence suggests that this compound possesses antimetastatic properties. researchgate.netresearchgate.net In a mouse model of human prostate cancer, oral administration of this compound not only limited primary tumor growth but also significantly reduced the frequency of lymphatic metastasis, with metastases occurring in 30% of the treated group compared to 90% of the control group. researchgate.net The compound has also been shown to suppress the expression of proteins linked to invasion, such as matrix metalloproteinase-9 (MMP-9). nih.gov These findings indicate that this compound may interfere with the processes of tumor cell invasion and metastasis.

Anti-Angiogenic Properties in Preclinical Models

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has demonstrated notable anti-angiogenic effects in several preclinical models. researchgate.netresearchgate.net Its mechanism of action in this regard involves the inhibition of key signaling pathways and cellular processes essential for neovascularization.

One of the primary mechanisms is the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) expression in human glioma cells under hypoxic conditions. nih.govelsevierpure.com The inhibition of HIF-1α leads to a subsequent reduction in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine. nih.govelsevierpure.com

Inhibition of Endothelial Cell Proliferation, Migration, and Tubule Formation

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. It involves the proliferation, migration, and differentiation of endothelial cells. This compound and its derivatives have been shown to interfere with these key steps.

Studies have demonstrated that this compound can inhibit the proliferation of various tumor cells and has an inhibitory effect on endothelial cell proliferation. nih.govnih.gov In vitro, this compound has been observed to suppress the migration of cancer cells, a crucial step in metastasis and angiogenesis. researchgate.netresearchgate.net For instance, it can reduce endothelial cell migration in the brain by inhibiting the endothelial cell activator, interleukin 8 (IL-8). nih.govresearchgate.net

A hallmark of angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tubule formation. This compound exhibits a potent, dose-dependent inhibitory effect on this process. In one study using 2H11 endothelial cells, this compound inhibited tubule formation by 28% at a concentration of 50 μM, 73% at 100 μM, and 97% at 150 μM. nih.gov Similar inhibitory effects on tubule formation have been observed in human umbilical vein endothelial cells (HUVECs). nih.gov This anti-angiogenic activity is a recognized characteristic of microtubule-binding agents. elsevierpure.com

Table 1: Effect of this compound on Endothelial Cell Functions

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| 2H11 Murine Endothelial Cells | Tubule Formation Assay | Dose-dependent inhibition of tubule formation (28% at 50 µM, 97% at 150 µM). | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tubule Formation Assay | Inhibition of tubule formation at high concentrations. | nih.gov |

| MG-63 Osteosarcoma Cells | Scratch Wound Healing Assay | Inhibition of cancer cell migration under normoxic and hypoxic conditions. | researchgate.net |

| Human Endothelial Cells | Cord Formation Assay | Derivatives (Cl-noscapine, Br-noscapine, folate-noscapine) significantly inhibited cord formation. | researchgate.netnih.gov |

Modulation of Angiogenic Factors in Cellular and Animal Models

This compound's anti-angiogenic activity is also mediated by its ability to modulate key signaling molecules involved in blood vessel formation. A central regulator of angiogenesis, particularly in the hypoxic environment of tumors, is the Hypoxia-Inducible Factor-1α (HIF-1α).

In preclinical studies using human glioma cell lines (U87MG and T98G), this compound was found to inhibit the expression and transcriptional activity of HIF-1α that is typically induced by hypoxic conditions. elsevierpure.com This inhibition leads to a subsequent decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor and a primary target gene of HIF-1α. nih.govelsevierpure.com The mechanism for this involves, in part, this compound's ability to block the accumulation of HIF-1α in the nucleus and promote its degradation. elsevierpure.com

The downregulation of VEGF expression by this compound has been confirmed in other cancer models, including osteosarcoma cells (MG-63) and in vivo zebrafish models, under both normal and hypoxic conditions. researchgate.netresearchgate.net Furthermore, this compound has been shown to suppress the expression of other proteins implicated in angiogenesis, such as matrix metalloproteinase-9 (MMP-9) and intercellular adhesion molecule-1 (ICAM-1), following stimulation by tumor necrosis factor (TNF). nih.gov

Table 2: this compound's Modulation of Angiogenic Factors

| Model System | Angiogenic Factor | Effect of this compound | Reference |

|---|---|---|---|

| Human Glioma Cells (U87MG, T98G) | HIF-1α, VEGF | Inhibited hypoxia-mediated HIF-1α expression and decreased VEGF secretion. | nih.govelsevierpure.com |

| Human Leukemic Cells (KBM-5) | VEGF, MMP-9, ICAM-1 | Inhibited TNF-induced expression. | nih.gov |

| Osteosarcoma Cells (MG-63) | VEGF | Downregulated gene expression under normoxic and hypoxic conditions. | researchgate.net |

| Zebrafish Embryos | vegfa, vegfr2 | Downregulated gene expression. | researchgate.net |

Vascular Disruption in Tumor Microenvironments

Beyond inhibiting the formation of new blood vessels, this compound derivatives have demonstrated the ability to disrupt existing vasculature within tumor microenvironments. In an in vivo angiogenesis model using human endothelial cells, this compound derivatives were observed to not only inhibit new blood vessel formation but also to distort the existing vascular network. nih.gov This suggests a dual anti-angiogenic and vascular-disrupting potential, which could be beneficial in cancer therapy by compromising the blood supply to established tumors.

Anti-inflammatory Effects in Preclinical Models

This compound and its analogs possess significant anti-inflammatory properties, as demonstrated in various preclinical models. nih.govnih.govnih.gov These effects are attributed to its ability to modulate inflammatory pathways, reduce oxidative stress, and influence cellular processes like autophagy.

Modulation of Pro-inflammatory Cytokine and Chemokine Release (e.g., TNF-α, IL-1β, IL-6, IL-8)

A key mechanism of this compound's anti-inflammatory action is the suppression of pro-inflammatory cytokine production. In models of septic inflammation and inflammatory bowel disease, this compound and its brominated derivative have been shown to significantly decrease the levels of key pro-inflammatory factors. nih.gov

Studies have documented a dose-dependent reduction in the release of TNF-α in human and mouse macrophages. nih.gov In rat models of inflammation, this compound treatment led to a significant decrease in the levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov Specifically, in a model of rheumatoid arthritis, this compound hydrochloride was found to reduce IL-6 levels. nih.gov Its anti-inflammatory effects also extend to chemokines, with research showing it can inhibit the endothelial cell activator IL-8. nih.govresearchgate.net This broad-spectrum inhibition of key inflammatory mediators underscores its potential for treating inflammatory conditions. nih.govnih.gov

Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production

Inflammation is closely linked to oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and nitric oxide (NO). This compound has been shown to counteract these processes. nih.gov It potentiates antioxidant defenses by inhibiting NO metabolites and reducing ROS levels. nih.govnih.gov In a rotenone-induced rat model of neurotoxicity, this compound administration prevented oxidative stress by restoring the levels of vital antioxidant enzymes such as catalase (CAT), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), while decreasing lipid peroxidation. nih.govresearchgate.net This reduction in oxidative stress is a crucial component of its anti-inflammatory and neuroprotective effects. nih.govresearchgate.net

Autophagy Induction as a Mechanism of Anti-inflammatory Action

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Bromo-noscapine |

| Catalase (CAT) |

| Cl-noscapine |

| Folate-noscapine |

| Glutathione (GSH) |

| Hypoxia-Inducible Factor-1α (HIF-1α) |

| Intercellular adhesion molecule-1 (ICAM-1) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Matrix metalloproteinase-9 (MMP-9) |

| Nitric Oxide (NO) |

| This compound |

| This compound hydrochloride |

| Reactive Oxygen Species (ROS) |

| Superoxide dismutase (SOD) |

| Tumor Necrosis Factor-α (TNF-α) |

Studies in Animal Models of Inflammation

This compound has demonstrated notable anti-inflammatory properties in various preclinical animal models. In a rat model of Achilles tendinopathy, topical administration of this compound was found to dose-dependently reduce pain, fibrosis, and inflammatory markers. nih.gov Histological analysis revealed that higher doses of this compound promoted significant healing effects. nih.gov Another study utilizing a rat model of formaldehyde-induced arthritis showed that this compound treatment significantly reduced paw edema. nih.gov Furthermore, in a complete Freund's adjuvant-induced model of rheumatoid arthritis in rats, oral administration of this compound hydrochloride was observed to normalize white blood cell counts, suggesting a potent anti-inflammatory effect. nih.gov The anti-inflammatory action of this compound is also supported by findings that it can downregulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in animal studies. researchgate.net

Derivatives of this compound have also been investigated for their anti-inflammatory potential. Brominated this compound analogs have been shown to inhibit the release of cytokines and chemokines from macrophage cell lines in vitro, without affecting cell viability. researchgate.netplos.org These analogs demonstrated anti-inflammatory activity in both Toll-like receptor (TLR)- and non-TLR-induced in vitro models of inflammation, which mimic septic and sterile inflammation, respectively. plos.org Specifically, they were found to dampen TLR-mediated release of TNF-α and nitric oxide in both human and murine macrophages. plos.org

Table 1: Effects of this compound in Animal Models of Inflammation

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat model of Achilles tendinopathy | Attenuated pain, fibrosis, and inflammatory indices in a dose-dependent manner. | nih.gov |

| Formaldehyde-induced arthritis in rats | Reduced paw swelling. | nih.gov |

| Complete Freund's adjuvant-induced rheumatoid arthritis in rats | Normalized white blood cell count. | nih.gov |

Neuroprotective Effects in Animal Models

This compound has been shown to exert significant neuroprotective effects across a range of preclinical models of neurological disorders and injury. bohrium.commaastrichtuniversity.nlnih.gov It has demonstrated therapeutic efficacy in animal models of both Parkinson's Disease and Amyotrophic Lateral Sclerosis. bohrium.commaastrichtuniversity.nlnih.gov Furthermore, this compound has been observed to protect oligodendroglia from ischemic and chemical injury. bohrium.commaastrichtuniversity.nlnih.govresearchgate.net

Mechanisms of Action in Models of Neurodegenerative Diseases

The neuroprotective mechanisms of this compound have been explored in models of specific neurodegenerative diseases. In a rotenone-induced rat model of Parkinson's disease, this compound administration was found to counteract the neurotoxic effects of rotenone. nih.govnih.gov Its protective actions in this model were associated with a decrease in the upregulation of pro-inflammatory factors, a reduction in oxidative stress, and diminished α-synuclein expression. nih.govnih.gov Concurrently, this compound treatment led to a significant increase in the levels of antioxidant enzymes. nih.govnih.gov Further mechanistic insights from this model suggest that this compound enhances the mTOR-mediated p70S6K pathway and inhibits apoptosis. nih.gov By preventing rotenone-induced increases in lysosomal degradation, this compound also contributed to a decrease in the aggregation of α-synuclein. nih.gov

For Alzheimer's disease, the neuroprotective potential of this compound is linked to its anticholinesterase activity and its ability to inhibit the inflammatory transcription factor NF-κB. bohrium.commaastrichtuniversity.nlnih.gov These actions are considered beneficial in the context of Alzheimer's pathology.

Impact on Brain Injury in Ischemic Models

This compound has shown promise in mitigating brain injury in preclinical models of ischemia. It has been reported to reduce ischemic brain damage in neonatal rat pups. bohrium.commaastrichtuniversity.nlnih.gov In an in vitro model of ischemia using primary murine fetal cortical neurons exposed to oxygen-glucose deprivation (OGD), this compound demonstrated neuroprotective effects. nih.gov A low concentration of this compound was sufficient to significantly inhibit the neurotoxicity induced by hypoxia. nih.gov The compound also attenuated the production of nitric oxide in cortical neurons following OGD. nih.gov These findings suggest that this compound's neuroprotective effect in ischemic conditions may be mediated through its interference with multiple targets in the excitotoxicity process, including the modulation of intracellular calcium levels and a decrease in nitric oxide production. nih.gov

Blood-Brain Barrier Permeability in Preclinical Contexts

A critical factor for the therapeutic potential of a neuroactive compound is its ability to reach the central nervous system. Studies have confirmed that this compound can effectively cross the blood-brain barrier. bohrium.comresearchgate.netnih.gov Its rate of crossing has been found to be similar to that of agents known for their potent activity within the central nervous system, such as morphine and [Met]enkephalin. nih.gov This characteristic is crucial for its potential application in treating a variety of neurological disorders. bohrium.commaastrichtuniversity.nlnih.govresearchgate.net

Other Preclinical Activities

Antiparasitic Activity in In Vitro Models

This compound has demonstrated significant antiparasitic activity, particularly against the malaria parasite Plasmodium falciparum. In vitro studies have shown that this compound exhibits potent antimalarial effects against both laboratory-adapted (Pf3D7) and clinical isolate (Pf140/SS) strains of P. falciparum. oaji.netresearchgate.netresearchgate.net The 50% inhibitory concentration (IC50) values for this compound were found to be comparable to those of the standard antimalarial drug dihydroartemisinin (B1670584) (DHA). oaji.netresearchgate.netresearchgate.net Furthermore, this compound was able to inhibit the growth of all intra-erythrocytic stages of the parasite, including the ring, trophozoite, and schizont stages. oaji.netresearchgate.net Mechanistically, it has been suggested that this compound's antimalarial activity may involve the inhibition of the papain-like cysteine protease falcipain-2 in P. falciparum. oaji.net Computational studies have also identified this compound as a potential inhibitor of falcipain-2. nih.gov

**Table 2: In Vitro Antimalarial Activity of this compound against *Plasmodium falciparum***

| Parasite Strain | IC50 of this compound (nM/mL) | IC50 of Dihydroartemisinin (DHA) (nM/mL) | Reference |

|---|---|---|---|

| Pf3D7 | 7.68 ± 0.88 | 4.62 ± 0.66 | oaji.netresearchgate.netresearchgate.net |

| Pf140/SS (clinical isolate) | 5.57 ± 0.74 | 4.06 ± 0.60 | oaji.netresearchgate.netresearchgate.net |

Beyond malaria, there are indications of this compound's broader antiparasitic potential, with some studies suggesting possible activity against Leishmania. nih.govoatext.commdpi.com

Anti-fibrotic Mechanisms in Experimental Systems

This compound has demonstrated significant anti-fibrotic properties in various preclinical experimental models, primarily by interfering with key cellular and molecular pathways involved in the pathogenesis of fibrosis. Research has particularly highlighted its effects on pulmonary fibrosis and has also explored its potential in other fibrotic conditions.

Inhibition of Myofibroblast Differentiation

A pivotal process in the development of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition. Experimental studies have shown that this compound can effectively inhibit this transformation.

In in vitro studies using cultured human lung fibroblasts (HLFs), this compound was found to inhibit the differentiation induced by Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govnih.govresearchgate.net This inhibition is crucial as TGF-β1 is a key mediator in the development of tissue fibrosis. researchgate.net The mechanism behind this inhibition does not appear to involve the canonical Smad signaling pathway, as this compound did not affect TGF-β-induced Smad2 phosphorylation or nuclear accumulation. nih.govresearchgate.net Instead, this compound was observed to inhibit TGF-β-induced stress fiber formation. nih.govnih.govresearchgate.net

Furthermore, this compound has been shown to attenuate the TGF-β-induced expression and nuclear accumulation of Megakaryoblastic Leukemia-1 (MKL1), a co-activator for the Serum Response Factor (SRF). nih.gov Consequently, this compound treatment resulted in a significant decrease in the activation of SRF, a key factor for the expression of smooth muscle α-actin (α-SMA) and other markers of myofibroblast differentiation. nih.govnih.govresearchgate.net

Studies on equine endometrosis, a fibrotic condition of the mare's endometrium, have also suggested that this compound's ability to inhibit myofibroblast differentiation by binding to microtubules could be a potential anti-fibrotic mechanism of action in this context. nih.gov

Modulation of Pro-fibrotic Signaling Pathways

A novel mechanism of action for this compound's anti-fibrotic effects has been identified, involving the activation of Protein Kinase A (PKA). Research has demonstrated that this compound stimulates a rapid and profound activation of PKA specifically in pulmonary fibroblasts. nih.govnih.govresearchgate.net This activation was shown to be mediated through the EP2 prostaglandin (B15479496) E2 receptors. nih.govnih.govresearchgate.net The anti-fibrotic effects of this compound in HLFs were blocked by a PKA inhibitor, confirming the central role of this pathway. nih.govnih.govresearchgate.net

The activation of PKA by this compound appears to be cell-type specific, as it was not observed in human bronchial or alveolar epithelial cells. nih.govnih.govresearchgate.net This specificity suggests a targeted therapeutic potential for pulmonary fibrosis.

Reduction of Collagen Deposition

A hallmark of fibrosis is the excessive accumulation of collagen. This compound has been shown to effectively reduce collagen deposition in experimental settings. In the bleomycin-induced mouse model of pulmonary fibrosis, therapeutic treatment with this compound resulted in a significant attenuation of lung fibrosis, as determined by a reduction in collagen content measured by hydroxyproline (B1673980) assay. nih.gov

In the context of equine endometrosis, in vitro studies on endometrial explants have demonstrated that this compound can inhibit collagen type I (COL1) expression induced by pro-fibrotic enzymes such as elastase and cathepsin G. nih.govmdpi.comnih.govresearchgate.netnih.gov Specifically, this compound was found to reduce the transcription of the collagen type I alpha 2 chain (COL1A2) mRNA and the relative abundance of COL1 protein. mdpi.comnih.gov

In Vivo Anti-fibrotic Efficacy